molecular formula C19H22N2O3 B278225 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide

カタログ番号 B278225
分子量: 326.4 g/mol
InChIキー: RPGZHAXHBZRABG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It was first synthesized in the late 1990s and has since been studied extensively for its potential use in treating various medical conditions.

作用機序

IB-MECA is a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor by IB-MECA leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which mediate the anti-inflammatory and anti-tumor effects of IB-MECA.
Biochemical and Physiological Effects
IB-MECA has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells.

実験室実験の利点と制限

One advantage of IB-MECA is that it is a selective agonist of the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. This allows for the study of the specific effects of adenosine A3 receptor activation. One limitation of IB-MECA is that it has a relatively short half-life, which can make it difficult to study its effects in vivo.

将来の方向性

There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective agonists of the adenosine A3 receptor for the treatment of various medical conditions. Another direction is the study of the effects of IB-MECA in combination with other drugs for the treatment of cancer and inflammation. Additionally, the study of the effects of IB-MECA on other physiological systems, such as the cardiovascular and nervous systems, is an area of future research.

合成法

IB-MECA is synthesized by reacting 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isobutyryl chloride to form the isobutyrylamide. The resulting compound is then reacted with 4-aminophenylacetic acid to form IB-MECA.

科学的研究の応用

IB-MECA has been studied extensively for its potential use in treating various medical conditions, including cancer, inflammation, and ischemia-reperfusion injury. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models and has been studied in clinical trials for the treatment of psoriasis and rheumatoid arthritis.

特性

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-10-9-15(11-17(16)24-4)20-19(23)14-7-5-13(3)6-8-14/h5-12H,1-4H3,(H,20,23)(H,21,22)

InChIキー

RPGZHAXHBZRABG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。